molecular formula C22H28N2O4S B2906447 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946258-57-7

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2906447
CAS No.: 946258-57-7
M. Wt: 416.54
InChI Key: ILYIECKYAZJBPX-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry

Preparation Methods

The synthesis of 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group. The final step involves the sulfonation of the benzene ring with methoxy and dimethyl substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly on the benzene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be compared with other similar compounds, such as:

  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide

These compounds share similar structural features but differ in their substituents and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-14(2)22(25)24-10-6-7-17-13-18(8-9-19(17)24)23-29(26,27)21-12-16(4)15(3)11-20(21)28-5/h8-9,11-14,23H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYIECKYAZJBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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